molecular formula C18H22F3NO3 B2661994 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797872-92-4

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2661994
CAS RN: 1797872-92-4
M. Wt: 357.373
InChI Key: IQOWJNUCPDCOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dioxa-9-azaspiro[5.5]undecane is a chemical compound with the formula C8H15NO2 . It is a building block used in research .


Molecular Structure Analysis

The molecular structure of 1,5-Dioxa-9-azaspiro[5.5]undecane can be represented by the SMILES notation: C1COC2(CCNCC2)OC1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.21 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Pheromone Studies

The compound's structure relates closely to derivatives studied for their role as pheromones in agricultural pest management. Research into sex-specific activities of similar compounds, such as 1,7-dioxaspiro[5.5]undecane, highlights its application in understanding and potentially controlling pest populations through pheromone-based strategies. These studies demonstrate the compound's relevance in developing environmentally friendly pest management techniques (Haniotakis et al., 1986).

Synthetic Chemistry

The compound and its related derivatives have been the focus of synthetic chemistry research, providing insights into novel synthesis routes and methodologies. For instance, research on enantioselective synthesis of spiroketals, including 1,7-dioxaspiro[5.5]undecane, showcases advancements in achieving high stereocontrol in spirocyclic compound synthesis, which is crucial for the development of new materials and active pharmaceutical ingredients (Uchiyama et al., 2001).

Material Science

In material science, derivatives of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one have been explored for their potential use in polymer stabilization. Studies have shown how these compounds can effectively stabilize polymers, enhancing their durability and resistance to degradation. This application is critical for developing long-lasting materials used in various industries, from automotive to consumer electronics (Yachigo et al., 1992).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO3/c19-18(20,21)15-5-2-14(3-6-15)4-7-16(23)22-10-8-17(9-11-22)24-12-1-13-25-17/h2-3,5-6H,1,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOWJNUCPDCOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

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